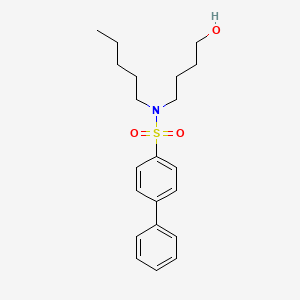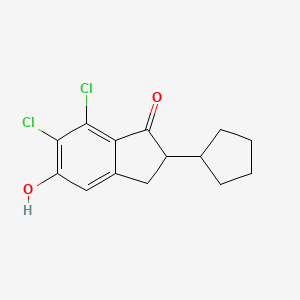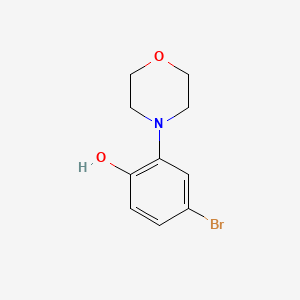![molecular formula C13H15NO3 B8538489 Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate
Descripción general
Descripción
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, an ethyl ester group, and a phenylaminocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of ethylene with ethyl diazoacetate in the presence of a gold catalyst . Another method includes the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylaminocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclopropanecarboxylate: Lacks the phenylaminocarbonyl group, making it less complex and potentially less reactive.
Phenylaminocarbonyl derivatives: Compounds with similar functional groups but different core structures, which may exhibit different reactivity and applications.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
ethyl 1-(phenylcarbamoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-12(16)13(8-9-13)11(15)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Clave InChI |
NATMECSHLDUFRA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Bromo-4-pentylbicyclo[2.2.2]octane](/img/structure/B8538408.png)
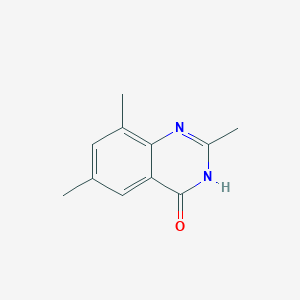
![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B8538422.png)
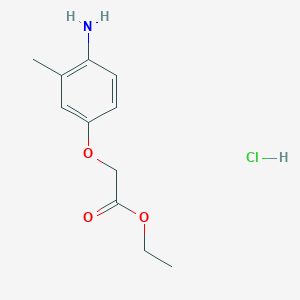
![5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B8538426.png)

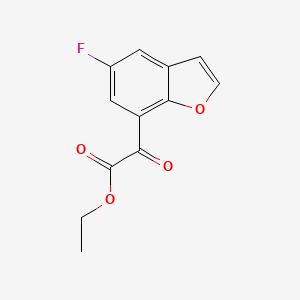
![[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid](/img/structure/B8538452.png)
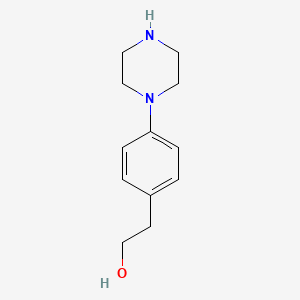
![N-(3H-imidazo[4,5-c]pyridin-2-yl)propane-1,3-diamine](/img/structure/B8538471.png)
![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)
